2,3-DICHLORO-N-(DIBENZO[B,D]FURAN-3-YL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-DICHLORO-N-(DIBENZO[B,D]FURAN-3-YL)BENZAMIDE is a complex organic compound with the molecular formula C19H11Cl2NO2. It is a derivative of dibenzofuran, which is a heterocyclic organic compound consisting of two benzene rings fused to a central furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DICHLORO-N-(DIBENZO[B,D]FURAN-3-YL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the O-arylation reaction of substituted phenols followed by cyclization of diaryl ethers. This process can be catalyzed by metal complexes to enhance the reaction efficiency .
Another approach involves the use of substituted biphenyls, which undergoes a series of reactions including halogenation and Friedel-Crafts reactions to form the dibenzofuran core
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-DICHLORO-N-(DIBENZO[B,D]FURAN-3-YL)BENZAMIDE undergoes various types of chemical reactions, including:
Electrophilic Substitution: The compound can undergo halogenation reactions where chlorine atoms are introduced into the aromatic rings.
Friedel-Crafts Reactions:
Condensation Reactions: The formation of the benzamide group involves condensation reactions with amines or other nucleophiles.
Common Reagents and Conditions
Halogenation: Chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Friedel-Crafts Reactions: Aluminum chloride or other Lewis acids as catalysts.
Condensation: Amines or other nucleophiles in the presence of dehydrating agents such as phosphorus oxychloride.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, depending on the specific reagents and conditions used.
Scientific Research Applications
2,3-DICHLORO-N-(DIBENZO[B,D]FURAN-3-YL)BENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-DICHLORO-N-(DIBENZO[B,D]FURAN-3-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound, which has similar structural features but lacks the chlorine and benzamide groups.
Dibenzo[b,d]thiophene: A sulfur analog of dibenzofuran with different electronic properties.
Polychlorinated Dibenzofurans: These compounds have multiple chlorine atoms and are known for their toxicity.
Uniqueness
2,3-DICHLORO-N-(DIBENZO[B,D]FURAN-3-YL)BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H11Cl2NO2 |
---|---|
Molecular Weight |
356.2g/mol |
IUPAC Name |
2,3-dichloro-N-dibenzofuran-3-ylbenzamide |
InChI |
InChI=1S/C19H11Cl2NO2/c20-15-6-3-5-14(18(15)21)19(23)22-11-8-9-13-12-4-1-2-7-16(12)24-17(13)10-11/h1-10H,(H,22,23) |
InChI Key |
PVPHULVYJWPSIA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=C(C(=CC=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.